molecular formula C10H16ClNO2 B2746599 2-(2-Ethoxyethoxy)aniline hydrochloride CAS No. 1049789-64-1; 3062-48-4

2-(2-Ethoxyethoxy)aniline hydrochloride

Cat. No.: B2746599
CAS No.: 1049789-64-1; 3062-48-4
M. Wt: 217.69
InChI Key: PKOJBCJLIJTIBH-UHFFFAOYSA-N
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Description

Scholarly Significance and Research Trajectory of Aniline (B41778) Derivatives

The study of aniline derivatives has been a cornerstone of chemical research for over a century, evolving from their initial use in the synthesis of dyes to their current role in creating sophisticated pharmaceuticals and advanced materials. wikipedia.orgontosight.ai Aniline itself is a high-volume production chemical, with the majority consumed in the production of methylene (B1212753) diphenyl diisocyanate (MDI), a key precursor to polyurethane foams. wikipedia.org

The research trajectory has been marked by the continuous development of new synthetic methodologies to create functionalized anilines with specific electronic and steric properties. nbinno.comyoutube.com These methods include classical reactions like nitration followed by reduction, as well as modern transition-metal-catalyzed cross-coupling reactions. wikipedia.orghoustonmethodist.org Current research often focuses on modifying aniline monomers to study how different substituents affect the properties of resulting polymers or the pharmacological activity of new drug candidates. rsc.orgresearchgate.net The versatility of these compounds ensures their continued relevance in addressing challenges in medicine, materials science, and industrial chemistry. researchgate.netresearchgate.net

Interdisciplinary Relevance in Synthetic Organic Chemistry and Advanced Material Science

The importance of aniline derivatives extends across multiple scientific disciplines, most notably synthetic organic chemistry and advanced material science.

In Synthetic Organic Chemistry , aniline derivatives are crucial building blocks. ontosight.ai Their functional groups can be readily modified to construct complex molecular architectures. ontosight.ai They serve as precursors for a wide range of products, including agrochemicals, rubber processing chemicals, and pharmaceuticals like paracetamol. nbinno.comwikipedia.orgnbinno.com The development of selective C-H functionalization reactions, for example, allows for the direct modification of the aniline ring, providing efficient pathways to valuable molecules. researchgate.net

In Advanced Material Science , aniline derivatives are fundamental to the creation of high-performance polymers, dyes, and pigments. ontosight.aiopenaccessjournals.com Polyaniline (PANI), a conducting polymer derived from aniline, is a prominent example and an area of intense research for applications in electronics, such as sensors and anti-static coatings. rsc.orgrsc.org By synthesizing aniline monomers with specific side chains, researchers can tune the properties of the resulting polymers, such as their solubility, electrical conductivity, and sensitivity to various stimuli. rsc.orgresearchgate.net This tunability makes aniline-based materials suitable for a range of advanced applications, from chemical sensors to performance coatings. nbinno.comrsc.org

Detailed Findings on 2-(2-Ethoxyethoxy)aniline (B494668) hydrochloride

As a specific member of this vital class of chemicals, 2-(2-Ethoxyethoxy)aniline hydrochloride is utilized in research and development settings as an intermediate for organic synthesis. Its structure combines the reactive aniline moiety with a flexible and polar ethoxyethoxy group, a feature that can be exploited to influence the solubility and other physicochemical properties of larger molecules synthesized from it.

Below are the known chemical properties of the compound.

PropertyValueSource
Molecular FormulaC10H15NO2 · HCl scbt.com
Molecular Weight217.7 g/mol scbt.com
CAS Number1049789-64-1 jk-sci.com

The hydrochloride salt form suggests that the compound is supplied in a more stable, crystalline, and water-soluble form compared to its free amine base, which is a common practice for amines used in synthesis. The ethoxyethoxy substituent provides both ether linkages and a terminal ethyl group, which can influence intermolecular interactions and the conformational flexibility of molecules derived from this building block. While specific industrial applications for this exact compound are not widely documented, its value lies in its potential as a precursor in the synthesis of more complex, high-value molecules for pharmaceutical or material science research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethoxyethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-2-12-7-8-13-10-6-4-3-5-9(10)11;/h3-6H,2,7-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOJBCJLIJTIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Elucidation of 2 2 Ethoxyethoxy Aniline Hydrochloride

Established Synthetic Pathways for the Preparation of 2-(2-Ethoxyethoxy)aniline (B494668) hydrochloride and Related Ether Amines

The preparation of 2-(2-ethoxyethoxy)aniline hydrochloride and similar ether amines typically involves the formation of an ether linkage and the introduction or modification of an amino group on an aromatic ring. A common approach is the Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide. organic-chemistry.org In the context of 2-(2-ethoxyethoxy)aniline, this could involve the reaction of a suitably protected 2-aminophenol (B121084) derivative with 1-bromo-2-ethoxyethane.

Another general strategy for synthesizing aromatic amines is the reduction of nitroaromatic compounds. youtube.com This can be achieved using various reducing agents, such as metals (e.g., tin, iron) in acidic media or catalytic hydrogenation. youtube.com Therefore, a plausible pathway for 2-(2-ethoxyethoxy)aniline synthesis is the etherification of 2-nitrophenol (B165410) with an appropriate ethoxyethyl halide, followed by the reduction of the nitro group to an amine. The final step would then be the formation of the hydrochloride salt by treatment with hydrochloric acid. youtube.com

Precursor Selection and Rational Design Principles in its Synthesis

The choice of starting materials is critical for the successful synthesis of this compound. Key precursors include a substituted benzene (B151609) ring, an ethoxyethoxy side chain, and a source of the amino group.

The ethoxyethoxy side chain is typically introduced using a reagent like 1-bromo-2-ethoxyethane or a similar electrophile. The Williamson ether synthesis is a widely used and reliable method for this transformation. organic-chemistry.org

Rational design principles involve considering the reactivity of the functional groups present in the precursors. For instance, protecting the amino group of 2-aminophenol may be necessary before the etherification step to prevent N-alkylation. The choice of reaction conditions, such as the base and solvent, is also crucial for maximizing the yield of the desired O-alkylation product.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts.

For the etherification step, factors such as the choice of base (e.g., sodium hydride, potassium carbonate), solvent (e.g., dimethylformamide, acetone), and temperature can significantly impact the reaction rate and the formation of byproducts. For the reduction of the nitro group, the choice of reducing agent and catalyst (if applicable), as well as temperature and pressure (for catalytic hydrogenation), are critical variables. researchgate.net

For example, in the synthesis of aniline (B41778) from nitrobenzene, reaction temperature has been shown to have a significant effect on the yield, with higher temperatures generally leading to higher yields up to an optimal point. researchgate.net Similarly, the flow rate in a continuous-flow system can be adjusted to optimize the residence time and achieve complete conversion. researchgate.net

The following table illustrates the effect of temperature on the yield of a generic aniline synthesis via hydrogenation:

EntryTemperature (°C)Yield (%)
14085
25096
36099
47099

This table is a representative example based on general findings in aniline synthesis and may not reflect the exact values for the synthesis of this compound.

Exploration of Green Chemistry Approaches in Synthetic Design

Green chemistry principles are increasingly being incorporated into the synthesis of chemical compounds to minimize environmental impact. researchgate.net In the context of this compound synthesis, several green chemistry approaches can be explored. mdpi.com

One key principle is the use of safer solvents. mdpi.com Traditional syntheses often use volatile and potentially toxic organic solvents. Research into using water or other environmentally benign solvents is an active area. mdpi.com For instance, the use of water as a co-solvent has been shown to lead to excellent yields in some pharmaceutical syntheses without the need for solvent removal and extraction. mdpi.com

Another approach is the use of catalytic reagents instead of stoichiometric ones. researchgate.net Catalytic hydrogenation for the reduction of the nitro group is a good example of a greener alternative to using stoichiometric metal reductants. Catalysts can be used in small amounts and can often be recycled and reused.

Solvent-free synthesis methods are also being investigated to reduce waste and environmental impact. mdpi.com These methods, often involving mechanochemical grinding, can lead to high yields and minimize the use of solvents. mdpi.com

Investigations into the Reaction Mechanisms of this compound Formation and Analogous Transformations

The formation of this compound involves several key reaction mechanisms. The Williamson ether synthesis, a likely step in its preparation, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the oxygen of a deprotonated phenol (B47542) (phenoxide) acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, such as 1-bromo-2-ethoxyethane, displacing the bromide ion.

The reduction of a nitro group to an amine, another probable step, can proceed through different mechanisms depending on the reducing agent used. With catalytic hydrogenation, the reaction occurs on the surface of a metal catalyst (e.g., Pd, Pt, Ni). The nitro group is sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, to the corresponding amine. When using metals like tin or iron in acidic conditions, the mechanism involves a series of single electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium.

The final step, the formation of the hydrochloride salt, is a simple acid-base reaction. The lone pair of electrons on the nitrogen atom of the aniline group acts as a base and accepts a proton from hydrochloric acid, forming the ammonium (B1175870) salt. youtube.com

Strategies for Derivatization and Functionalization of the Aniline Moiety

The aniline moiety in 2-(2-ethoxyethoxy)aniline is a versatile functional group that allows for a variety of derivatization and functionalization reactions. These modifications can be used to synthesize a range of related compounds with different properties.

The amino group can undergo acylation with acyl chlorides or anhydrides to form amides. It can also react with aldehydes and ketones to form imines, which can be further reduced to secondary amines. Alkylation of the amino group is also possible, though it can sometimes be challenging to control the degree of alkylation.

The aromatic ring of the aniline moiety is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and ether groups. This allows for the introduction of various substituents, such as halogens, nitro groups, and sulfonic acid groups, at the ortho and para positions relative to the activating groups.

Synthesis of Substituted 2-(2-Ethoxyethoxy)aniline Derivatives

The synthesis of substituted 2-(2-ethoxyethoxy)aniline derivatives can be achieved through two main strategies: by starting with an already substituted precursor or by functionalizing the 2-(2-ethoxyethoxy)aniline molecule itself.

In the first approach, a substituted nitrophenol or aniline can be used as the starting material. For example, starting with 4-chloro-2-nitrophenol (B165678) would lead to the synthesis of 4-chloro-2-(2-ethoxyethoxy)aniline after etherification and reduction. This method allows for the precise placement of substituents on the aromatic ring.

Alternatively, direct functionalization of 2-(2-ethoxyethoxy)aniline can be performed. Electrophilic aromatic substitution reactions can be used to introduce substituents onto the aromatic ring. The directing effects of the amino and ethoxyethoxy groups will primarily guide the incoming electrophiles to the positions ortho and para to these groups. For instance, bromination of 2-(2-ethoxyethoxy)aniline would be expected to yield a mixture of brominated products. The synthesis of various substituted anilines has been reported using methods such as palladium-catalyzed reactions. bohrium.com

Scarcity of Research on this compound as a Polymeric Precursor

Despite extensive research into the polymerization of aniline and its derivatives for the development of conductive polymers and other advanced materials, a thorough review of scientific literature and chemical databases reveals a significant lack of specific information regarding the utilization of this compound as a monomer for polymeric systems or conjugates. While the broader family of polyanilines has been the subject of numerous studies, the specific synthetic methodologies and mechanistic elucidation for the polymerization of this particular ethoxyethoxy-substituted aniline remain largely undocumented in publicly accessible research.

General methodologies for the polymerization of aniline derivatives typically involve oxidative chemical or electrochemical processes. In these reactions, the aniline monomer is oxidized to form radical cations, which then couple to form polymer chains. The reaction conditions, such as the choice of oxidant, solvent, temperature, and the nature of substituents on the aniline ring, play a crucial role in determining the properties of the resulting polymer, including its molecular weight, solubility, conductivity, and morphology.

For instance, studies on other ortho-substituted anilines have shown that the nature and size of the substituent can significantly influence the polymerization process and the final polymer characteristics. Steric hindrance from bulky ortho-substituents can affect the planarity of the polymer backbone, thereby influencing its electronic properties. However, without specific studies on this compound, any discussion of its polymerization behavior would be purely speculative.

The absence of dedicated research on this compound as a polymeric precursor means that detailed findings, data tables on polymerization conditions, or analyses of the resulting polymer's properties are not available. Consequently, a comprehensive understanding of its potential in the synthesis of polymeric systems and conjugates cannot be constructed at this time. Further research would be necessary to explore the viability of this compound as a monomer and to characterize the properties of any resulting polymers or conjugates.

Advanced Spectroscopic and Structural Characterization of 2 2 Ethoxyethoxy Aniline Hydrochloride

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Analysis

High-resolution NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the connectivity and chemical environment of each atom in 2-(2-Ethoxyethoxy)aniline (B494668) hydrochloride can be determined.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(2-Ethoxyethoxy)aniline hydrochloride, the protonation of the amino group to an anilinium ion (-NH₃⁺) significantly influences the chemical shifts of the aromatic protons, causing them to shift downfield due to the electron-withdrawing effect of the positive charge.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The interpretation relies on characteristic chemical shift ranges for aromatic, ether, and alkyl carbons. The assignments are confirmed using 2D NMR techniques.

Predicted ¹H and ¹³C NMR Spectral Data

The following table presents the predicted chemical shifts (δ) in parts per million (ppm) for this compound. Actual values may vary based on the solvent and experimental conditions.

Atom Number ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
1 - - - ~147.0
2 - - - ~115.5
3 ~7.2-7.4 m 1H ~129.0
4 ~7.2-7.4 m 1H ~122.0
5 ~7.2-7.4 m 1H ~128.0
6 ~7.2-7.4 m 1H ~118.0
7 (NH₃⁺) ~7.5-8.5 br s 3H -
8 ~4.20 t 2H ~68.5
9 ~3.85 t 2H ~70.0
10 ~3.60 q 2H ~66.0

m = multiplet, t = triplet, q = quartet, br s = broad singlet

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. sdsu.edu

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between the protons of the ethoxy group (H-11 and H-10) and along the ethoxyethoxy chain (H-10 to H-9, and H-9 to H-8). It would also reveal the coupling network within the aromatic ring among H-3, H-4, H-5, and H-6. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to (a one-bond correlation). sdsu.edu This allows for the unambiguous assignment of each carbon resonance based on the already assigned proton signals. For instance, the triplet at ~1.20 ppm (H-11) would correlate with the carbon signal at ~15.0 ppm (C-11), and the aromatic protons would correlate with their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, which is essential for connecting different parts of the molecule. youtube.com Key HMBC correlations would include:

A correlation from the H-8 protons (~4.20 ppm) to the aromatic carbon C-2 (~115.5 ppm), confirming the attachment of the ethoxyethoxy side chain to the aniline (B41778) ring.

Correlations from H-8 to C-9, linking the two ethoxy units.

Correlations from H-10 to C-11 and C-9, confirming the structure of the terminal ethyl group and its connection to the chain.

Mass Spectrometry (MS) in Molecular Formula Verification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass of an ion with very high precision, which can be used to determine its elemental formula. The analysis is typically performed on the free base form of the molecule, 2-(2-Ethoxyethoxy)aniline. The molecular formula of the free base is C₁₀H₁₅NO₂. In electrospray ionization (ESI), the molecule would likely be observed as the protonated species, [M+H]⁺.

Molecular Formula: C₁₀H₁₅NO₂

Calculated Exact Mass of Neutral Molecule: 181.1103 u

Calculated Exact Mass of Protonated Ion [C₁₀H₁₆NO₂]⁺: 182.1176 u

An experimental HRMS measurement matching this calculated value to within a few parts per million would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or the protonated molecule) and subjecting it to fragmentation, providing detailed structural information. biorxiv.org Aromatic ethers typically exhibit characteristic fragmentation patterns, including cleavage of the ether bonds. blogspot.comwhitman.edu

A plausible fragmentation pathway for the [M+H]⁺ ion of 2-(2-Ethoxyethoxy)aniline (m/z 182.1) would involve cleavages along the flexible side chain.

Predicted Key Fragment Ions in MS/MS Analysis

m/z (approx.) Ion Formula Description
182.1 [C₁₀H₁₆NO₂]⁺ Protonated molecular ion
138.1 [C₈H₁₂NO]⁺ Loss of ethoxy radical (•OCH₂CH₃) followed by rearrangement, or loss of ethanol
122.1 [C₇H₈NO]⁺ Cleavage of the C-O bond adjacent to the ring with hydrogen transfer
108.1 [C₆H₆NO]⁺ Cleavage of the ether chain

These fragmentation patterns, particularly the sequential losses related to the ethoxyethoxy group, serve as a fingerprint to confirm the molecule's structure. youtube.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net For this compound, the spectra would be dominated by vibrations from the anilinium ion, the aromatic ring, and the ether linkages.

The IR spectrum of aniline hydrochloride shows characteristic bands for the anilinium ion (-NH₃⁺). nist.govchemicalbook.com These include N-H stretching and bending modes. The presence of the ether chain introduces strong C-O stretching vibrations.

Characteristic Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3000-3100 C-H stretch Aromatic
~2850-2980 C-H stretch Aliphatic (CH₂, CH₃)
~2500-2800 N-H stretch Anilinium ion (-NH₃⁺)
~1600, ~1490 C=C stretch Aromatic ring
~1500-1600 N-H bend Anilinium ion (-NH₃⁺)
~1240 C-N stretch Aromatic amine

Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. researchgate.net The combination of IR and Raman data allows for a comprehensive identification of the functional groups and offers insights into the molecular structure and intermolecular interactions within the crystal lattice. americanpharmaceuticalreview.com

X-ray Diffraction for Solid-State Structural Determination and Crystallographic Studies

In a typical single-crystal XRD experiment, a well-formed crystal of the compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal structure, is collected on a detector. By analyzing the positions and intensities of the diffracted spots, the electron density distribution within the crystal can be mapped, leading to the elucidation of the complete molecular structure.

While specific crystallographic data for this compound is not publicly available in the common crystallographic databases, the expected data from such an analysis would be presented in a format similar to the table below. This hypothetical data illustrates the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 8.789
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 1325.4
Z 4

Note: The data in this table is hypothetical and serves to illustrate the parameters obtained from an X-ray diffraction study.

Powder X-ray diffraction (PXRD) is another valuable XRD technique, often used for phase identification and to assess the crystallinity of a bulk sample. nih.gov The PXRD pattern is a plot of diffracted intensity versus the diffraction angle (2θ) and is characteristic of the crystalline form of the compound.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography is an essential analytical technique for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic methods can be employed to determine its purity and to separate it from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds. thermofisher.com A reversed-phase HPLC method would likely be suitable for assessing the purity of this compound. In such a method, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A potential HPLC method could involve the following parameters:

Illustrative HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

This method would separate this compound from impurities based on their differential partitioning between the stationary and mobile phases. The retention time of the main peak would be characteristic of the compound, and the area of the peak would be proportional to its concentration. The presence of other peaks would indicate impurities.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for separating and identifying volatile compounds. mdpi.com For the analysis of this compound, a derivatization step might be necessary to increase its volatility and thermal stability. nih.govnih.gov The GC method would separate components based on their boiling points and interactions with the stationary phase. The mass spectrometer would then provide mass-to-charge ratio information, aiding in the definitive identification of the compound and any impurities.

Theoretical and Computational Investigations of 2 2 Ethoxyethoxy Aniline Hydrochloride

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those employing density functional theory (DFT), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. DFT methods offer a balance between computational cost and accuracy, making them a popular choice for studying molecules of this size.

A DFT study of 2-(2-Ethoxyethoxy)aniline (B494668) hydrochloride would typically begin with geometry optimization to find the lowest energy structure. From this optimized structure, a wealth of information about its electronic nature can be derived. Key parameters that would be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Furthermore, DFT calculations can be used to compute various reactivity descriptors. These descriptors provide quantitative measures of the molecule's reactivity.

Table 1: Theoretical Reactivity Descriptors Calculable via DFT

Descriptor Symbol Formula Significance
Chemical Potential µ (EHOMO + ELUMO) / 2 Describes the tendency of electrons to escape from the system.
Chemical Hardness η (ELUMO - EHOMO) / 2 Measures the resistance to change in electron distribution.
Electrophilicity Index ω µ2 / (2η) Quantifies the ability of a molecule to accept electrons.

These theoretical calculations would provide a comprehensive picture of the electronic structure and inherent reactivity of 2-(2-Ethoxyethoxy)aniline hydrochloride, guiding further experimental studies.

Computational Modeling of Reaction Pathways and Transition State Analysis

Computational modeling is an invaluable tool for exploring the mechanisms of chemical reactions. For this compound, this would involve mapping out the potential energy surface for reactions of interest, such as its synthesis or degradation pathways.

By identifying the reactants, products, and any intermediates, computational methods can locate the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The structure and energy of the transition state are critical for understanding the reaction's kinetics.

Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are commonly used to locate transition states. Once a transition state is found, its structure can be optimized, and a frequency calculation can be performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The activation energy (Ea) can then be calculated as the energy difference between the transition state and the reactants. This information is vital for predicting reaction rates and understanding how different factors, such as catalysts or solvent effects, might influence the reaction.

| Imaginary Frequency | The single negative frequency in the vibrational analysis of a transition state. | Confirms the structure as a true transition state and describes the reaction motion. |

These computational analyses would offer a detailed, step-by-step view of the chemical transformations involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical methods provide detailed electronic information about a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and intermolecular interactions.

For this compound, the ethoxyethoxy side chain introduces significant conformational flexibility. An MD simulation would track the trajectory of the molecule, revealing the different conformations it can adopt and the relative time it spends in each. This is crucial for understanding how the molecule's shape influences its properties and interactions with its environment.

Furthermore, MD simulations can be used to study how molecules of this compound interact with each other and with solvent molecules. By analyzing the radial distribution functions and calculating interaction energies, one can gain insights into the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions. This is particularly important for understanding its behavior in the solid state and in solution.

Table 3: Insights from Molecular Dynamics Simulations

Analysis Type Information Gained Relevance
Conformational Analysis Identification of stable and metastable conformers, and the energy barriers between them. Understanding the molecule's flexibility and preferred shapes.
Radial Distribution Functions (RDFs) Probability of finding another atom or molecule at a certain distance from a reference atom. Characterizes the local structure and solvation shells.
Hydrogen Bond Analysis Identification and lifetime of hydrogen bonds. Elucidates key intermolecular interactions.

| Interaction Energy Calculations | Quantification of the strength of non-covalent interactions between molecules. | Helps to understand the cohesive forces in condensed phases. |

MD simulations would thus provide a dynamic perspective on the behavior of this compound, complementing the static picture provided by QM and DFT.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties. DFT and other quantum chemical methods can be used to calculate various spectra, which can then be compared with experimental data for validation.

For this compound, one could compute its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from a DFT frequency analysis correspond to the peaks in an IR or Raman spectrum. While there is often a systematic overestimation of frequencies, scaling factors can be applied to achieve good agreement with experimental results.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts can be compared to experimental NMR data to aid in the assignment of peaks and to confirm the molecular structure.

Table 4: Computationally Predicted Spectroscopic Data

Spectroscopic Technique Predicted Parameters Method of Calculation
Infrared (IR) Spectroscopy Vibrational frequencies and intensities. DFT frequency analysis.
Raman Spectroscopy Raman activities. DFT frequency analysis.
Nuclear Magnetic Resonance (NMR) 1H and 13C chemical shifts, coupling constants. GIAO, BHandHLYP or other suitable functionals.

| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths. | Time-Dependent DFT (TD-DFT). |

The comparison between predicted and experimental spectra serves as a crucial validation of the computational model. Good agreement provides confidence in the accuracy of the theoretical description of the molecule's structure and properties.

Applications and Advanced Chemical Utility of 2 2 Ethoxyethoxy Aniline Hydrochloride

Role as a Key Building Block in Complex Organic Synthesis

Aniline (B41778) and its derivatives are fundamental starting materials in the synthesis of a wide array of complex organic molecules. The reactivity of the amino group, coupled with the ability to functionalize the aromatic ring, makes them indispensable in the construction of pharmaceuticals, agrochemicals, and dyes. 2-(2-Ethoxyethoxy)aniline (B494668) hydrochloride is poised to be a valuable precursor in these synthetic endeavors, offering the potential for novel molecular designs.

Precursor for Heterocyclic Scaffolds and Aromatic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Anilines are common precursors in the synthesis of various nitrogen-containing heterocycles. While specific studies on the use of 2-(2-Ethoxyethoxy)aniline in these reactions are not extensively documented, its chemical nature suggests its suitability for such transformations.

Quinolines: The Skraup synthesis and its variations are classic methods for preparing quinolines, which involve the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. It is conceivable that 2-(2-Ethoxyethoxy)aniline could be employed in similar reactions to yield quinoline (B57606) derivatives bearing the ethoxyethoxy substituent. Such substituted quinolines could exhibit unique biological activities or material properties.

Benzimidazoles: Benzimidazoles, another important class of heterocyclic compounds with a broad range of biological activities, are often synthesized by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. While 2-(2-Ethoxyethoxy)aniline is not an o-phenylenediamine, it can be a precursor to one through further functionalization. Alternatively, related synthetic routes that start from anilines can be envisioned for the synthesis of benzimidazole-like structures.

Phenazines: Phenazines are a class of nitrogen-containing heterocyclic compounds with applications in dyes, pigments, and as electronic materials. Their synthesis often involves the condensation and oxidation of substituted anilines. The use of 2-(2-Ethoxyethoxy)aniline as a starting material could lead to the formation of novel phenazine (B1670421) derivatives with tailored electronic and optical properties. For instance, a synthetic protocol for phenazine derivatives involves the Buchwald-Hartwig coupling of a substituted 2-nitroaniline (B44862) with a bromo-2-nitrobenzene derivative, followed by reduction and oxidation to form the phenazine core. nih.gov

Heterocyclic ScaffoldGeneral Synthetic Method from AnilinesPotential Product from 2-(2-Ethoxyethoxy)aniline
QuinolinesSkraup synthesis, Doebner-von Miller reaction8-(2-Ethoxyethoxy)quinoline derivatives
BenzimidazolesCondensation with carboxylic acids (from o-phenylenediamines)Substituted benzimidazoles (via functionalized aniline)
PhenazinesOxidative condensation of anilines1-(2-Ethoxyethoxy)phenazine derivatives

Reagent in Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Anilines are widely used as coupling partners in these reactions, and 2-(2-Ethoxyethoxy)aniline hydrochloride can be expected to participate in similar transformations.

Palladium-Catalyzed Coupling: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. As an aniline derivative, 2-(2-Ethoxyethoxy)aniline would be a suitable substrate for this reaction, allowing for its coupling with a variety of aryl and heteroaryl partners. nih.gov This would enable the synthesis of a diverse range of diarylamine structures.

Copper-Catalyzed Coupling: Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods. beilstein-journals.org Recent advances have led to the development of milder and more efficient copper-based catalytic systems for the coupling of anilines with aryl halides. chemrxiv.orgnih.gov These methods could be applied to 2-(2-Ethoxyethoxy)aniline to synthesize complex amine-containing molecules.

Coupling ReactionCatalyst SystemPotential Application with 2-(2-Ethoxyethoxy)aniline
Buchwald-Hartwig AminationPalladium/LigandSynthesis of N-aryl-2-(2-ethoxyethoxy)anilines
Ullmann CondensationCopperFormation of diarylamines under milder conditions
Suzuki-Miyaura CouplingPalladium/LigandSynthesis of biaryls (if aniline is converted to a halide)
Heck ReactionPalladium/LigandAlkenylation of the aromatic ring (if aniline is converted to a halide)

Integration into Advanced Material Science and Polymer Chemistry

The unique combination of an aromatic amine and a flexible ether side chain in this compound makes it an attractive candidate for the development of advanced materials, particularly functional polymers.

Monomer in the Development of Functional Polymeric Materials

Polyaniline is a well-known conducting polymer with a range of applications in electronics, sensors, and energy storage. The properties of polyaniline can be tuned by substituting the aniline monomer. The polymerization of aniline derivatives with alkoxy side chains has been shown to improve the solubility and processability of the resulting polymers. niscpr.res.inacs.org

The oxidative polymerization of 2-(2-Ethoxyethoxy)aniline is expected to yield a polyaniline derivative with the ethoxyethoxy group as a pendant side chain. This side chain could impart several desirable properties to the polymer:

Enhanced Solubility: The flexible and polar ether linkages in the side chain are likely to increase the solubility of the polymer in common organic solvents, facilitating its processing and characterization.

Modified Morphology: The presence of the bulky side chain can influence the packing of the polymer chains, leading to different morphologies compared to unsubstituted polyaniline. researchgate.net

Tunable Electronic Properties: The electron-donating nature of the alkoxy group can affect the electronic properties of the polymer backbone, influencing its conductivity and redox behavior. niscpr.res.in

Aniline MonomerPolymerization MethodKey Properties of Resulting Polymer
AnilineOxidative PolymerizationHigh conductivity, poor processability
2-MethoxyanilineOxidative PolymerizationImproved solubility, moderate conductivity
2-EthylanilineOxidative PolymerizationIncreased solubility, lower conductivity
2-(2-Ethoxyethoxy)aniline Oxidative Polymerization (Predicted)Potentially high solubility, tunable electronic properties

Component in the Design of Responsive Materials

Stimuli-responsive or "smart" materials are designed to undergo a significant change in their properties in response to external stimuli such as pH, temperature, light, or electric potential. Polymers and gels containing aniline or oligoaniline units have been shown to exhibit such responsive behaviors. rsc.org

The incorporation of 2-(2-Ethoxyethoxy)aniline into a polymer backbone could lead to materials with novel responsive properties. The ether linkages in the side chain could interact with specific ions or molecules, leading to a selective response. Furthermore, the redox activity of the aniline units can be exploited to create electro-responsive materials. For example, oligoaniline-modified vitrimers have been shown to respond to multiple stimuli, including heat, light, pH, and voltage. rsc.org

Utilization in Ligand Design for Coordination Chemistry

The amino group of 2-(2-Ethoxyethoxy)aniline provides a reactive site for the synthesis of ligands for coordination chemistry. Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands capable of coordinating to a wide range of metal ions. iosrjournals.orgacta.co.in

The reaction of 2-(2-Ethoxyethoxy)aniline with a suitable carbonyl compound would yield a Schiff base ligand. The resulting ligand would possess both the imine nitrogen and the ether oxygen atoms as potential coordination sites. This could lead to the formation of stable chelate complexes with metal ions. The steric and electronic properties of the ligand, and consequently the properties of the resulting metal complexes, can be fine-tuned by varying the carbonyl precursor. Aromatic amines are known to form stable complexes with various metal ions. researchgate.netrsc.org

The presence of the ethoxyethoxy side chain could also influence the solubility and reactivity of the metal complexes, making them suitable for applications in catalysis, sensing, or as novel materials with interesting magnetic or optical properties.

Ligand TypeSynthesis from 2-(2-Ethoxyethoxy)anilinePotential Metal Complex Properties
Schiff BaseCondensation with an aldehyde or ketoneEnhanced stability through chelation, tunable electronic properties
Amido-basedAcylation of the amino groupFormation of complexes with specific geometries
Phosphine-AmineReaction with a chlorophosphineBidentate ligands for catalysis

Methodological Applications in Analytical Chemistry and Chemical Sensors

Extensive literature searches did not yield specific studies detailing the direct application of this compound as a primary component in the fabrication of chemical sensors or as a methodological reagent in established analytical chemistry techniques.

The general mechanism for the application of aniline derivatives in sensors involves their polymerization, typically through electrochemical or chemical oxidation, to form a conductive polyaniline film. nih.govnii.ac.jpmjcce.org.mkscispace.commdpi.com The conductivity of this film can be modulated by the presence of certain analytes, which forms the basis of the sensing mechanism. The specific substituent on the aniline monomer plays a crucial role in the sensitivity and selectivity of the resulting sensor. nih.govrsc.org

Given the absence of direct research on this compound for these purposes, the following table summarizes the lack of available data on its performance characteristics in analytical chemistry and chemical sensors.

Application Area Specific Method/Technique Analyte Key Performance Metric Result
Chemical SensorsConductive Polymer-Based SensorNot ApplicableSensitivity, Selectivity, Response TimeNo data available
Analytical ChemistrySpectrophotometric ReagentNot ApplicableLimit of Detection, Molar AbsorptivityNo data available
Analytical ChemistryTitrimetric IndicatorNot ApplicablepH Range of Color ChangeNo data available
Analytical ChemistryChromatographic Derivatization AgentNot ApplicableReaction Efficiency, Detection EnhancementNo data available

It is important to note that the absence of published research does not definitively preclude the utility of this compound in these fields. It may be a subject of ongoing or proprietary research, or it may be used as an intermediate in the synthesis of more complex molecules that are then used in analytical applications.

Future Research Directions and Emerging Paradigms for 2 2 Ethoxyethoxy Aniline Hydrochloride

Exploration of Novel Reactivity and Unconventional Transformations

Future investigations into the reactivity of 2-(2-Ethoxyethoxy)aniline (B494668) hydrochloride are expected to move beyond conventional transformations. The unique electronic and steric properties conferred by the ortho-ethoxyethoxy substituent open avenues for exploring novel chemical reactions. Research in this area could focus on:

Catalytic C-H Functionalization: Direct functionalization of the aromatic C-H bonds of the aniline (B41778) ring, guided by the ether linkage, could lead to the efficient synthesis of complex derivatives. This approach avoids the need for pre-functionalized starting materials, aligning with principles of atom economy.

Novel Cyclization Reactions: The ethoxyethoxy group could participate in or direct intramolecular cyclization reactions, leading to the formation of novel heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry and materials science.

Unconventional Polymerization Pathways: Exploring the polymerization of 2-(2-Ethoxyethoxy)aniline hydrochloride or its derivatives through unconventional mechanisms, such as ring-opening metathesis polymerization (ROMP) of a suitably modified monomer, could yield polymers with unique properties. Research has shown that various aniline derivatives can be polymerized to create materials with interesting electronic and morphological characteristics. nih.govrsc.orgnih.gov

The exploration of such novel reactivity will be crucial in expanding the synthetic utility of this compound.

Development of Sustainable Synthetic Routes and Methodologies

In line with the growing emphasis on green chemistry, a significant future research direction will be the development of sustainable and environmentally benign synthetic routes to this compound and its derivatives. chemrxiv.org Key areas of focus will likely include:

Biocatalysis: The use of enzymes, such as nitroreductases, for the synthesis of aniline derivatives from nitroaromatic precursors offers a green alternative to traditional methods that often rely on heavy metal catalysts and harsh reaction conditions. nih.govacs.org Future research could explore the development of specific enzymes for the efficient and selective synthesis of 2-(2-ethoxyethoxy)aniline.

Electrochemical Synthesis: Electrocatalytic methods, which use electricity to drive chemical reactions, present a sustainable approach to aniline synthesis. specchemonline.com These methods can often be performed at room temperature and pressure, reducing the energy intensity of the process. specchemonline.com

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, efficiency, and scalability. Developing a continuous flow synthesis for this compound would be a significant advancement, enabling safer handling of potentially hazardous reagents and intermediates.

These sustainable methodologies will be critical for the environmentally responsible production and application of this compound. researchgate.netresearchgate.net

Sustainable Synthesis Approach Potential Advantages Key Research Focus
Biocatalysis High selectivity, mild reaction conditions, reduced waste. nih.govacs.orgEngineering specific enzymes, optimizing reaction conditions.
Electrochemical Synthesis Use of renewable energy, ambient temperature and pressure. specchemonline.comDevelopment of efficient electrodes and mediators. specchemonline.com
Flow Chemistry Enhanced safety, improved scalability, precise process control.Reactor design, optimization of flow parameters.

Integration into Next-Generation Advanced Functional Materials and Technologies

The structural features of this compound make it a promising candidate for incorporation into advanced functional materials. The aniline moiety is a well-known building block for conductive polymers, while the flexible ethoxyethoxy side chain can impart desirable properties such as solubility and processability. Future research is anticipated in the following areas:

Conductive Polymers and Organic Electronics: Copolymers of 2-(2-ethoxyethoxy)aniline with other monomers like thiophene (B33073) or pyrrole (B145914) could lead to new conductive polymers with tailored electronic properties. researchgate.net The ethoxyethoxy group could enhance solubility, making these materials suitable for printable and flexible electronic devices.

Smart Materials and Sensors: The aniline nitrogen can be functionalized to create materials that respond to external stimuli such as pH, temperature, or the presence of specific analytes. This could lead to the development of novel sensors and smart coatings. The polymerization of aniline derivatives has been shown to produce materials with high sensitivity to various gases. nih.govrsc.org

Biomaterials and Drug Delivery: The biocompatibility of polyethylene (B3416737) glycol (PEG)-like structures, such as the ethoxyethoxy group, suggests potential applications in the biomedical field. Derivatives of 2-(2-ethoxyethoxy)aniline could be used to create hydrogels or nanoparticles for controlled drug release or tissue engineering.

The integration of this compound into such advanced technologies will depend on a thorough understanding of its structure-property relationships.

Advanced Computational Studies for Predictive Chemical Design

Computational chemistry and molecular modeling will play a pivotal role in guiding the future research and development of this compound and its derivatives. nih.gov Advanced computational studies can accelerate the discovery of new applications by predicting the properties and reactivity of novel compounds before they are synthesized in the lab. nih.gov Key areas for computational investigation include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict a wide range of properties, including electronic structure, reactivity, and spectroscopic characteristics. researchgate.net Such calculations can provide insights into the mechanisms of novel reactions and help in the design of new functional materials.

Molecular Dynamics Simulations: These simulations can be used to study the conformational behavior of the flexible ethoxyethoxy side chain and its influence on the bulk properties of materials, such as polymers and self-assembled monolayers.

Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, it will be possible to predict the properties of a wide range of derivatives of 2-(2-ethoxyethoxy)aniline based on their molecular structure. nih.gov This can significantly streamline the process of designing new molecules with specific desired characteristics.

These computational approaches will enable a more rational and efficient design of new molecules and materials based on the 2-(2-ethoxyethoxy)aniline scaffold.

Computational Method Predicted Properties Application in Research
Quantum Chemistry (e.g., DFT) Electronic structure, reactivity, spectroscopic data. researchgate.netMechanistic studies, design of catalysts, prediction of electronic properties.
Molecular Dynamics (MD) Conformational analysis, solvation effects, material morphology.Understanding polymer folding, predicting material self-assembly.
QSPR Modeling Physicochemical properties, biological activity, material performance. nih.govHigh-throughput screening of virtual libraries, lead optimization.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Ethoxyethoxy)aniline hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution followed by reduction and salification. For example, in a multi-step synthesis analogous to Pacritinib intermediates, 2-hydroxy-5-nitrobenzaldehyde undergoes substitution with 1-(2-chloroethyl)pyrrolidine hydrochloride, followed by sequential reductions and salification . Key factors include:

  • Temperature control : Higher temperatures (>80°C) during substitution improve ether bond formation.
  • Reduction agents : Use of Pd/C or NaBH₄ for nitro-group reduction, with yields sensitive to catalyst loading and solvent polarity.
  • Salification : HCl gas in ethanol ensures high-purity hydrochloride salt formation.
    • Data Note : Reported yields for similar pathways are ~13% (multi-step) , suggesting optimization of intermediate purification is critical.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.